molecular formula C18H11F3N4O B2480533 5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326916-47-5

5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2480533
CAS No.: 1326916-47-5
M. Wt: 356.308
InChI Key: OTUYBMOXNQZCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one family, characterized by a fused heterocyclic core. The molecule features a 2,5-difluorobenzyl group at position 5 and a 4-fluorophenyl substituent at position 2. Fluorine atoms are strategically placed to modulate electronic effects, lipophilicity, and binding interactions, making it relevant in medicinal chemistry for targeting enzymes like kinases .

Properties

IUPAC Name

5-[(2,5-difluorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4O/c19-13-3-1-11(2-4-13)16-8-17-18(26)24(22-10-25(17)23-16)9-12-7-14(20)5-6-15(12)21/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUYBMOXNQZCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC4=C(C=CC(=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2,5-Difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS No. 1326916-47-5) is a synthetic compound characterized by its unique structure and potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C18H11F3N4O
  • Molecular Weight : 356.3 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of kinase inhibition. Kinases play a crucial role in cell signaling pathways that regulate cell growth and proliferation. The compound has been shown to inhibit specific kinases involved in cancer progression, making it a candidate for anticancer therapies.

Anticancer Properties

Recent studies indicate that pyrazolo[1,5-d][1,2,4]triazine derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound was evaluated against various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia), demonstrating notable cytotoxic effects .
  • Mechanistic Insights : Inhibition of cyclin-dependent kinases (CDKs) and other related pathways has been suggested as a mechanism through which this compound exerts its anticancer effects .

Antiviral Activity

In addition to its anticancer properties, compounds with similar pyrazolo structures have shown antiviral activity against viruses such as HSV-1. The potential for this compound to act against viral infections warrants further investigation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
5-(3,5-Difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-oneStructureAnticancer and antimicrobial
5-(2-Fluorobenzyl)-2-(3-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazine-Potential kinase inhibitor

These comparisons highlight how modifications in the fluorine substitution pattern can influence biological activity and selectivity towards specific kinases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antitumor Activity : A study demonstrated that pyrazolo[4,3-e][1,2,4]triazine derivatives exhibited significant antiproliferative effects on cancer cell lines through CDK inhibition .
  • In Silico Studies : Molecular docking studies have predicted favorable interactions between this compound and various kinase targets, suggesting a high potential for selective inhibition in therapeutic applications .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related pyrazolo-triazinones and pyrazolo-pyrimidinones, focusing on substituents and key properties:

Compound Name / ID Core Structure Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) logP Key Features Reference
Target Compound Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 4-Fluorophenyl 2,5-Difluorobenzyl ~375.3* ~3.5* High fluorination enhances metabolic stability and target affinity.
: 5-(2-Fluorobenzyl)-2-(4-Fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Fluorophenyl 2-Fluorobenzyl + hydroxymethyl ~383.3 ~2.8 Hydroxymethyl group improves solubility but reduces logP.
: 2-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 4-Methoxyphenyl Not specified ~283.3 ~2.2 Methoxy group increases electron density, potentially reducing metabolic stability.
: 5-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one 4-Ethoxyphenyl Bromophenyl-oxadiazolylmethyl 493.32 4.58 Bromine and ethoxy groups enhance lipophilicity and halogen bonding.
: MK75 (Pyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Chlorophenyl 3,5-Bis(trifluoromethyl)phenyl ~465.8 ~5.1 Trifluoromethyl groups increase steric bulk and logP, favoring CNS penetration.

*Estimated based on structural analogs.

Crystallographic and Conformational Comparisons

  • Planarity and Conformation : highlights that pyrazolo-thiazole derivatives with fluorophenyl groups adopt planar conformations except for one perpendicular fluorophenyl ring, suggesting similar flexibility in the target compound .
  • Piperazinylmethyl Derivatives () : These compounds exhibit enhanced solubility due to the basic piperazine group but may suffer from off-target interactions compared to the target’s difluorobenzyl group .

Key Research Findings

Fluorine Substitution : Fluorine at position 2 (4-fluorophenyl) and 5 (2,5-difluorobenzyl) balances lipophilicity and metabolic stability, outperforming methoxy or ethoxy analogs in preclinical models .

Core Structure Impact: Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one cores (target compound) show higher enzymatic affinity than pyrazolo[1,5-a]pyrimidinones () due to improved planarity .

Bioavailability : The target compound’s logP (~3.5) is within the optimal range for oral bioavailability, contrasting with MK75’s higher logP (~5.1), which may limit absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.